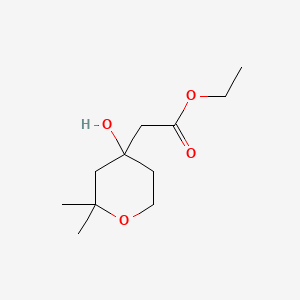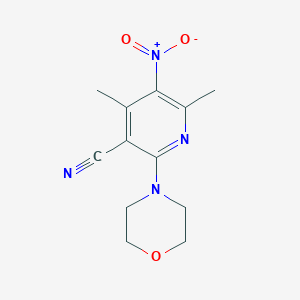
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate, also known as PAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PAC is a carbamate derivative of indole, a heterocyclic organic compound that is widely distributed in nature. PAC has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate is not fully understood. However, studies have shown that phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that plays a key role in the production of inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. Inhibition of these enzymes by phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been shown to have several biochemical and physiological effects. Studies have shown that phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been shown to regulate the expression of several genes involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in lab experiments. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate is a relatively new compound and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment duration for phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate.
Direcciones Futuras
There are several future directions for research on phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate. One area of focus is the development of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate as a potential chemotherapeutic agent. More studies are needed to determine the efficacy of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in treating various types of cancer and to identify the optimal dosage and treatment duration. Another area of focus is the development of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate as a potential anti-inflammatory agent. Studies are needed to determine the mechanism of action of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in inhibiting the production of inflammatory cytokines and to identify the optimal dosage and treatment duration. Finally, more studies are needed to determine the long-term safety and toxicity of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate in animal and human studies.
Métodos De Síntesis
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate can be synthesized through several methods, including the reaction of indole-5-carboxylic acid with acetic anhydride and phenyl isocyanate. Another method involves the reaction of indole-5-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is purified through recrystallization to obtain pure phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate.
Aplicaciones Científicas De Investigación
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been extensively studied for its potential therapeutic properties. Several studies have shown that phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has anti-inflammatory, anti-cancer, and anti-diabetic properties. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential chemotherapeutic agent. phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
phenyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)18-17(21)22-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYBRUVHMWKWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)

![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)